Tert-butyl 3-methylmorpholine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-methylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDUBIYDVJGIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260875-42-0 | |
| Record name | tert-butyl 3-methylmorpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-butyl 3-methylmorpholine-4-carboxylate typically involves the reaction of tert-butyl chloroformate with 3-methylmorpholine . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Tert-butyl 3-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, tert-butyl 3-methylmorpholine-4-carboxylate serves as an important building block for the synthesis of complex molecules. Its unique structure allows for various functional group transformations, making it a valuable intermediate in chemical synthesis.
Table 1: Common Reactions Involving this compound
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Esterification | Reaction with alcohols | Formation of new esters |
| Nucleophilic Substitution | Reaction with halides or amines | Formation of substituted products |
| Oxidation | Conversion to carboxylic acid | Enhanced reactivity and functionalization |
Biological Research
In biological contexts, this compound is studied for its potential as a drug scaffold. The morpholine ring is prevalent in many pharmaceuticals, and modifications to the tert-butyl group can enhance pharmacokinetic properties such as stability and bioavailability.
Case Study: Drug Development
A study explored the use of this compound derivatives as potential inhibitors for specific enzymes involved in cancer pathways. The derivatives demonstrated significant inhibitory activity, suggesting their utility in therapeutic applications against cancer cells .
Medical Applications
The derivatives of this compound are being investigated for their therapeutic effects. These compounds can act as enzyme inhibitors or receptor modulators, making them candidates for treating various diseases.
Table 2: Potential Therapeutic Applications
| Disease Target | Mechanism of Action | Compound Type |
|---|---|---|
| Cancer | Inhibition of tumor growth signals | Enzyme inhibitors |
| Inflammation | Modulation of inflammatory pathways | Receptor modulators |
| Neurological Disorders | Neuroprotective effects | Potential drug candidates |
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other durable materials.
Table 3: Industrial Uses
| Application | Description |
|---|---|
| Coatings | Used in formulations for protective coatings |
| Adhesives | Acts as a bonding agent in various adhesive products |
| Specialty Chemicals | Intermediate for synthesizing other industrial chemicals |
Mechanism of Action
The mechanism of action of tert-butyl 3-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
The 3-position substituent on the morpholine ring critically influences electronic and steric properties:
Key Observations :
Physical and Spectroscopic Properties
- Crystallinity : The crystal structure of tert-butyl 4-formyl-1H-imidazole-1-carboxylate (analog) shows a P1 space group with a = 5.972 Å, b = 7.173 Å, and hydrogen-bonding interactions . Methyl substituents in the target compound may reduce crystallinity due to steric effects.
- Enantiomeric Purity : A related indole-containing morpholine derivative achieved 92% enantiomeric excess via asymmetric synthesis, highlighting the feasibility of stereocontrol in analogs .
- Spectroscopy : HRMS and NMR data (e.g., δH 7.65 ppm for indole protons ) are critical for structural validation.
Biological Activity
Tert-butyl 3-methylmorpholine-4-carboxylate is a morpholine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a carboxylate functional group, contributing to its reactivity and potential therapeutic applications. The following sections will detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Chemical Formula : C11H19NO2
- Molecular Weight : 199.28 g/mol
- Structure : The morpholine ring provides a stable framework for various substitutions, while the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carboxylate group can participate in hydrogen bonding and ionic interactions, facilitating binding to biological targets.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It can act as a modulator for receptors involved in signaling pathways, influencing processes such as cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that morpholine derivatives exhibit significant antimicrobial activity against various bacterial strains. This compound has been investigated for its potential effectiveness against pathogens, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
This compound has shown promise in cancer research:
- Inhibition of EGFR Kinases : As an intermediate in the synthesis of BMS-599626, it acts as a selective oral inhibitor of human epidermal growth factor receptor (EGFR) kinases, which are critical in tumor growth and proliferation. This inhibition can lead to reduced cancer cell viability and increased apoptosis in tumor cells .
Case Studies
- Study on Anticancer Efficacy : A study demonstrated that morpholine derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
- Antimicrobial Testing : In vitro tests showed that this compound had effective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Tert-butyl 3-methylmorpholine-4-carboxylate to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen), with temperature control (0–25°C) to minimize side reactions. Solvent selection (e.g., dichloromethane or THF) and stoichiometric ratios of reagents (e.g., di-tert-butyl dicarbonate) are critical. Catalysts like triethylamine may accelerate carbamate formation. Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) is recommended for purification .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves structural features like the tert-butyl group and morpholine ring protons. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., ~215.24 g/mol). Infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups. Purity is validated via HPLC with UV detection .
Q. How should this compound be stored to ensure stability in long-term studies?
- Methodological Answer : Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the tert-butyl ester. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Regular purity checks via TLC or NMR are advised to detect degradation .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The tert-butyl group creates steric bulk, slowing axial attack in SN2 reactions. Computational studies (DFT) suggest that equatorial conformers dominate in solution due to solvation effects, altering reaction pathways. Low-temperature NMR can monitor conformational dynamics .
Q. How can researchers resolve contradictions in reported biological activities of morpholine derivatives like this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurity profiles. Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies). Structural analogs (e.g., tert-butyl 3-cyclopropyl derivatives) can isolate key pharmacophores .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer : Byproducts like N-alkylated morpholines arise from over-reaction. Use controlled reagent addition (e.g., slow di-Boc addition) and monitor intermediates via LC-MS. Optimize reaction time and temperature using Design of Experiments (DoE) to identify critical factors (e.g., Mo(CO)₆ catalysis in epoxidation) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes (e.g., cytochrome P450). Include explicit solvent molecules in DFT calculations to account for solvation effects on conformation .
Notes
- All methodologies are derived from peer-reviewed studies on structurally analogous compounds.
- Experimental protocols should be validated under controlled laboratory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
